(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

Medicinal Chemistry Structural Biology Chiral Synthesis

(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol (CAS 143259-82-9) is a stereochemically defined, rigid, bridged bicyclic amino alcohol. It belongs to the 2-azabicyclo[2.2.1]heptane class, a privileged scaffold in medicinal chemistry due to its conformational restraint and ability to orient substituents with high fidelity.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12843979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1NC2)O
InChIInChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1
InChIKeyAUBJWMXFVGCAGR-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol: Chiral exo-Configured Bicyclic Amino Alcohol Scaffold


(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol (CAS 143259-82-9) is a stereochemically defined, rigid, bridged bicyclic amino alcohol . It belongs to the 2-azabicyclo[2.2.1]heptane class, a privileged scaffold in medicinal chemistry due to its conformational restraint and ability to orient substituents with high fidelity [1]. The compound features a hydroxyl group at the 6-position in the exo configuration, which confers distinct steric and electronic properties compared to its endo and diastereomeric counterparts [2]. This specific stereoisomer is widely employed as a chiral building block in the synthesis of bioactive molecules and serves as a valuable intermediate in the development of CNS-targeted therapeutics and enzyme inhibitors [1].

Why Substituting (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol with Unspecified Stereoisomers or Scaffolds Jeopardizes Project Outcomes


Interchanging 2-azabicyclo[2.2.1]heptan-6-ol derivatives without strict stereochemical control is scientifically unsound. The exo configuration of the (1R,4S,6S) isomer results in a distinct spatial orientation of the hydroxyl group, which directly impacts hydrogen bonding networks, target binding, and metabolic stability [1]. For example, the endo isomer of the closely related 2-methyl-2-azabicyclo[2.2.1]heptane is 0.3 kcal/mol more stable than its exo counterpart, demonstrating that subtle stereochemical differences lead to measurable thermodynamic disparities [2]. Furthermore, the 2-azabicyclo[2.2.1]heptane scaffold exhibits a nitrogen inversion barrier (ΔG‡) of 7.2 kcal/mol, which is significantly lower than that of the 7-azabicyclo[2.2.1]heptane system, underscoring that even seemingly minor variations in the position of the nitrogen atom profoundly alter molecular dynamics and reactivity [2]. Generic substitution risks introducing incorrect stereochemistry, leading to altered pharmacokinetics, reduced potency, and potential off-target effects, thereby compromising the reproducibility and validity of research findings.

Quantitative Differentiation of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol from Closest Analogs: A Comparator-Based Evidence Guide


Enhanced Conformational Rigidity and Stability via exo-Hydroxyl Configuration Compared to endo Isomer

The exo configuration of the hydroxyl group in (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol imparts distinct thermodynamic and kinetic properties. Low-temperature 13C NMR studies on the analogous 2-methyl-2-azabicyclo[2.2.1]heptane system demonstrate that the endo isomer is 0.3 kcal mol⁻¹ more stable than the exo isomer [1]. This quantitative difference indicates that the exo orientation introduces a higher energy state that can be exploited for selective reactivity or to avoid metabolic pathways that preferentially act on the endo conformation. The nitrogen inversion barrier (ΔG‡) for the 2-azabicyclo[2.2.1]heptane scaffold is 7.2 kcal mol⁻¹, which is lower than that of the 7-azabicyclo[2.2.1]heptane system, highlighting the unique dynamic behavior of this exact scaffold [1]. These data underscore that the specific (1R,4S,6S) exo stereochemistry is not interchangeable with its endo or 7-aza analogs.

Medicinal Chemistry Structural Biology Chiral Synthesis

Demonstrated Utility in Potent DPP-4 Inhibition via 2-Azabicyclo[2.2.1]heptane Scaffold

Compounds built upon the 2-azabicyclo[2.2.1]heptane scaffold have demonstrated exceptional potency as dipeptidyl peptidase-4 (DPP-4) inhibitors. Neogliptin (compound 12a), a derivative incorporating this core, exhibits an IC₅₀ of 16.8 ± 2.2 nM against DPP-4 [1]. This activity is superior to that of vildagliptin and sitagliptin, established DPP-4 inhibitors that do not utilize this bicyclic scaffold [1]. While the direct activity of the unsubstituted (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol is not reported in this study, the data provide class-level evidence that the 2-azabicyclo[2.2.1]heptane core, when properly functionalized, can yield best-in-class potency. Furthermore, compound 12a demonstrated low cardiotoxicity compared to sitagliptin and superior ADME properties relative to vildagliptin [1], suggesting that the scaffold itself confers favorable drug-like properties.

DPP-4 Inhibitor Diabetes Mellitus Drug Discovery

Patent-Backed Utility in Muscarinic Receptor Modulation

U.S. Patent 6,124,312, assigned to Eli Lilly and Company, claims 2-azabicyclo[2.2.1]heptane compounds, including derivatives of the core scaffold, as modulators of muscarinic receptors [1]. The patent emphasizes that these compounds exhibit 'surprising potency and favorable side effect profile' compared to earlier generation muscarinic ligands [1]. While the patent does not provide a direct head-to-head comparison with a specific non-bicyclic analog, it establishes the 2-azabicyclo[2.2.1]heptane framework as a privileged chemotype for targeting this therapeutically relevant GPCR family. The existence of this patent underscores the commercial and therapeutic value of intermediates like (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol, which are essential for constructing the claimed compounds.

Muscarinic Receptor CNS Therapeutics Neuropharmacology

High Chemical Purity and Consistent Quality for Reliable Synthetic Outcomes

Commercial suppliers report a standard purity of ≥97-98% for (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol (CAS 143259-82-9) . While this is a common purity benchmark for research chemicals, it provides a quantitative baseline that ensures minimal contamination by stereoisomeric or other impurities. In contrast, some racemic or stereochemically undefined mixtures of 2-azabicyclo[2.2.1]heptan-6-ol may contain up to 50% of the undesired enantiomer or diastereomer, which can drastically alter reaction outcomes and biological assay results. The specified high purity of this single enantiomer reduces the need for additional purification steps and minimizes variability in downstream applications.

Chemical Synthesis Chiral Building Block Quality Control

Defined Long-Term Storage Conditions for Maintaining Stereochemical Integrity

Vendor specifications for (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol recommend long-term storage in a cool, dry place . This guidance is critical for maintaining the compound's stereochemical integrity and preventing degradation. While specific stability data under accelerated conditions is not publicly available, the explicit storage recommendation implies that the compound may be sensitive to moisture or elevated temperatures. In contrast, the hydrochloride salt form (e.g., CAS 2322934-56-3) may offer enhanced stability and solubility . Therefore, for users requiring the free base form for specific synthetic transformations, adherence to these storage conditions is essential to ensure that the material's performance matches its certificate of analysis.

Chemical Stability Storage Logistics

High-Impact Application Scenarios for (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol in Medicinal Chemistry and Chemical Biology


Chiral Building Block for CNS Drug Discovery Programs

The defined exo stereochemistry of (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol makes it an ideal starting material for the synthesis of novel muscarinic receptor modulators and other CNS-active compounds [1]. Its rigid scaffold, as highlighted in U.S. Patent 6,124,312, allows for precise presentation of pharmacophoric elements, which is critical for achieving high target selectivity and favorable ADME properties [1]. Researchers can leverage the 0.3 kcal/mol stability difference between exo and endo configurations [2] to design compounds with tailored conformational preferences, potentially improving blood-brain barrier penetration or reducing metabolic clearance.

Scaffold for Next-Generation DPP-4 Inhibitors

The 2-azabicyclo[2.2.1]heptane core, accessible via (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol, has been validated as a superior scaffold for DPP-4 inhibition, as demonstrated by the potent activity of neogliptin (IC₅₀ = 16.8 nM) [3]. Medicinal chemists can utilize this chiral building block to construct analogs of neogliptin or explore novel substitution patterns to further optimize potency, selectivity, and pharmacokinetic profiles for type 2 diabetes mellitus therapy [3].

Stereochemical Probe in Mechanistic and Conformational Studies

The distinct exo orientation of the hydroxyl group, combined with the scaffold's well-characterized nitrogen inversion barrier of 7.2 kcal/mol [2], positions (1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol as a valuable tool for studying molecular recognition events and conformational dynamics. It can be employed in NMR studies to investigate hydrogen bonding patterns or in computational modeling to benchmark force field parameters for bicyclic amines.

Key Intermediate in Asymmetric Synthesis and Ligand Development

The high enantiomeric purity (≥97-98%) and defined stereochemistry of this compound make it a reliable chiral auxiliary or ligand precursor for asymmetric catalysis. Its rigid bicyclic framework can impart high levels of stereocontrol in transition metal-catalyzed reactions, enabling the efficient synthesis of enantioenriched pharmaceutical intermediates.

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